Avermectin B2b is a member of the avermectin family, which are macrocyclic lactones derived from the fermentation products of the bacterium Streptomyces avermitilis. Avermectins are primarily known for their antiparasitic properties and are widely used in veterinary medicine and agriculture. Avermectin B2b, along with its counterparts, plays a crucial role in controlling various parasitic infections in livestock and pests in crops.
Avermectin B2b is produced through the fermentation of Streptomyces avermitilis, a soil-dwelling actinobacterium. The biosynthetic pathway involves a complex series of enzymatic reactions catalyzed by polyketide synthases and other modifying enzymes that lead to the formation of the avermectin aglycone, which is subsequently glycosylated to yield different avermectin derivatives, including B2b .
Avermectin B2b belongs to the class of compounds known as macrocyclic lactones, specifically categorized under avermectins. These compounds can be further classified based on their structural variations into several series, including A and B series. Avermectin B2b is part of the B series, which is distinguished by specific modifications in its molecular structure compared to other series such as ivermectins .
The synthesis of avermectin B2b can be achieved through both fermentation and chemical modification processes. The fermentation method involves cultivating Streptomyces avermitilis under controlled conditions to produce the compound naturally. Chemical synthesis often follows extraction from fermentation broth, where various chemical modifications are applied to enhance efficacy or alter properties.
Avermectin B2b features a complex macrolide structure characterized by a large lactone ring and multiple hydroxyl groups. Its molecular formula is C27H45O7, indicating the presence of several oxygen atoms that contribute to its biological activity.
Avermectin B2b can participate in various chemical reactions, including:
The reactions typically involve protecting specific hydroxyl groups before proceeding with amination or oxidation steps. High-performance liquid chromatography (HPLC) is often used to monitor these reactions and ensure product purity .
Avermectin B2b exerts its antiparasitic effects primarily through modulation of neurotransmitter pathways in target organisms. It binds selectively to glutamate-gated chloride channels, leading to increased permeability of cell membranes to chloride ions.
This mechanism results in paralysis and death of parasites, making avermectins effective against a wide range of nematodes and arthropods. The binding affinity and selectivity for these channels are critical for their therapeutic efficacy while minimizing toxicity in non-target species .
Avermectin B2b has significant scientific uses:
Avermectin B2b biosynthesis is orchestrated by a type I modular polyketide synthase (PKS) system encoded within the ave gene cluster of Streptomyces avermitilis. This PKS assembly line comprises four giant multifunctional proteins—AVES1 (~903 kDa), AVES2 (~1,071 kDa), AVES3 (~572 kDa), and AVES4 (~332 kDa)—collectively spanning 82 kb of genomic DNA [1] [8]. Each protein contains discrete enzymatic domains organized into modules that catalyze sequential decarboxylative Claisen condensations, with each module incorporating one extender unit into the growing polyketide chain.
Table 1: Substrate Specificity and Catalytic Functions of Avermectin PKS Modules
Protein | Module | Starter/Extender Unit | Domains | Product Modification |
---|---|---|---|---|
AVES1 | 1 | 2-methylbutyryl-CoA* | KS-AT-DH-KR-ACP | C1-C2 bond formation |
2 | malonyl-CoA | KS-AT-DH-ER-KR-ACP | β-keto reduction | |
AVES2 | 3 | methylmalonyl-CoA | KS-AT-DH-KR-ACP | C6-C8 dehydration |
4 | methylmalonyl-CoA | KS-AT-KR-ACP | Hydroxylation at C5 | |
AVES3 | 5 | methylmalonyl-CoA | KS-AT-DH-ER-KR-ACP | Methylation at C5 |
AVES4 | 6 | malonyl-CoA | KS-AT-ACP-TE | Macrocyclization |
*Isobutyryl-CoA initiates B2b biosynthesis [8] [10]
The B2b congener specifically utilizes isobutyryl-CoA as the starter unit, differentiating it from B2a which employs 2-methylbutyryl-CoA. This selection occurs at the loading module of AVES1, where the acyltransferase (AT) domain exhibits substrate promiscuity [8]. Module 7 (within AVES4) lacks reducing domains, resulting in an unmodified β-keto group at C22–C23—a signature feature of the "2" series avermectins. The thioesterase (TE) domain catalyzes macrolactonization via intramolecular cyclization, releasing the 16-membered aglycone [1].
Post-PKS modifications are governed by the aveA1–aveA4 genes, which encode tailoring enzymes that convert the aglycone into B2b:
Table 2: Modification Enzymes Differentiating B2b from Other Congeners
Gene | Protein Function | Effect on B2b Biosynthesis | Structural Outcome |
---|---|---|---|
aveC | Dehydratase homolog | Required for B-series backbone | Δ22,23 unsaturation |
aveD | 5-O-methyltransferase | Inactivation increases B2b yield | Unmethylated OH at C5 |
aveF | C5-ketoreductase | Reduces C5 keto group (all B-series) | OH group at C5 |
aveE | P450 oxidase | Forms furan ring (C6–C8a) | Cyclic ether moiety |
The B2b structure features a di-O-oleandrosyl disaccharide at C13, attached via glycosidic linkage. This modification occurs through a four-step enzymatic cascade:
Table 3: Kinetic Parameters of Key B2b Tailoring Enzymes
Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (M⁻¹s⁻¹) |
---|---|---|---|---|
AveBI | B2b aglycone | 28 ± 3.2 | 0.17 ± 0.02 | 6.07 × 10³ |
dTDP-L-oleandrose | 42 ± 4.1 | 0.15 ± 0.01 | 3.57 × 10³ | |
AveE (P450) | B2b aglycone + O₂ + NADPH | 15 ± 1.8 | 0.21 ± 0.03 | 1.40 × 10⁴ |
AveC | B2b aglycone | 210 ± 18 | 0.08 ± 0.005 | 3.81 × 10² |
C25 alkylation originates from the isobutyryl-CoA starter unit selected by the AVES1 loading module. The AT domain discriminates against 2-methylbutyryl-CoA via steric constraints in its active site pocket, where Val152 and Ile199 residues impede binding of bulkier starters [8] [10].
Avermectin B2b biosynthesis is governed by a hierarchical regulatory network integrating pathway-specific, pleiotropic, and global controllers:
Table 4: Transcriptional Regulators Influencing B2b Biosynthesis
Regulator | Type | Target Genes | Effect on B2b Yield | Inducing Signal |
---|---|---|---|---|
AveR | SARP activator | aveA1–A4, aveB | ΔaveR: 0% production | Pathway-specific |
σAveI | Alternative sigma factor | PKS modules | ΔaveI: -92% | Phosphate limitation |
AdpA | AraC-family activator | aveR, aveI | ΔadpA: -78% | γ-butyrolactones |
GlnR | Nitrogen regulator | aveA promoters | Overexpression: -65% | Ammonium repression |
Environmental cues (e.g., phosphate starvation) activate σAveI, which recruits RNA polymerase to the ave promoters. This triggers a cascade where AdpA amplifies aveR expression, culminating in full activation of PKS and tailoring genes [4].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1